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Compound of Interest

Compound Name: Cyanine7.5 amine

Cat. No.: B15554021 Get Quote

An In-depth Technical Guide to Amine-Functionalized Cyanine7.5 for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of amine-functionalized Cyanine7.5

(Cy7.5), a near-infrared (NIR) fluorescent dye, and its application in the covalent labeling of

biomolecules. It details the core chemical principles, experimental protocols for conjugation,

and methods for characterizing the resulting conjugates. The near-infrared properties of Cy7.5

make it an invaluable tool for applications requiring deep tissue penetration and low

background autofluorescence, particularly in the field of in vivo imaging.[1][2]

Core Principles of Cyanine7.5-Amine Conjugation
Cyanine7.5 is a fluorescent dye characterized by two nitrogen atoms linked by a polymethine

chain.[3] The amine-functionalized version of this dye provides a nucleophilic primary amine

group (-NH₂) that can be used to form stable covalent bonds with various electrophilic

functional groups.[4][5] This allows for the direct labeling of molecules that do not possess a

native primary amine or when site-specific conjugation to a different functional group is desired.

The most prevalent conjugation strategy for Cy7.5-amine involves the formation of a stable

amide bond through a reaction with an activated carboxylic acid.[4][6] While the free carboxylic

acid group (-COOH) on a target molecule (such as a protein's aspartic or glutamic acid

residues, or a C-terminus) is not sufficiently reactive on its own, it can be converted into a

highly reactive intermediate, most commonly an N-hydroxysuccinimide (NHS) ester.[7] This
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two-step process is highly efficient for covalently linking the Cy7.5 fluorophore to the target

biomolecule.

The general signaling pathway for this conjugation is illustrated below.

Target Molecule
with Carboxylic Acid (-COOH)

Activated Intermediate
(e.g., NHS Ester)

  EDC, NHS

Stable Cy7.5 Conjugate
(Amide Bond)

  Reaction
  (pH 7.2-8.5)

Cyanine7.5-Amine

Click to download full resolution via product page

Caption: Chemical pathway for conjugating Cy7.5-amine to a carboxylic acid.

Quantitative Data and Reagent Properties
Successful conjugation relies on understanding the spectral properties of the dye and the key

reaction parameters. The sulfonated version of Cy7.5 offers enhanced water solubility, which

can prevent aggregation and improve the stability of the final conjugate.[8]

Table 1: Physicochemical Properties of Amine-Functionalized Cyanine7.5 Dyes
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Property Cyanine7.5 Amine
sulfo-Cyanine7.5
Amine

Reference

Excitation
Maximum (Ex)

788 nm 778 nm [5],[9]

Emission Maximum

(Em)
808 nm 797 nm [5],[9]

Molar Extinction

Coefficient (ε)
223,000 M⁻¹cm⁻¹ 222,000 M⁻¹cm⁻¹ [5],[9]

Fluorescence

Quantum Yield (Φ)
0.10 0.21 [5],[9]

Molecular Weight

(MW)
749.1 g/mol

1180.5 g/mol (as K₃

salt)
[5],[9]

| Solubility | DMSO, DMF, Alcohols | Water, DMF, DMSO |[5],[9] |

Table 2: Key Parameters for a Typical Conjugation Reaction
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Parameter
Recommended
Value/Condition

Rationale Reference

Biomolecule

Concentration
2 - 10 mg/mL

Higher
concentrations
improve labeling
efficiency.

[2],[3]

Reaction Buffer
Amine-free (e.g., PBS,

MES, HEPES)

Prevents competition

with the dye's amine

group.

[2],[10]

pH for Carboxyl

Activation
4.5 - 6.0

Optimal pH for

EDC/NHS chemistry.

pH for Conjugation 7.2 - 8.5

Ensures the amine on

Cy7.5 is deprotonated

and nucleophilic.

[11]

Solvent for Dye
Anhydrous DMSO or

DMF

Ensures dye is fully

dissolved before

adding to aqueous

buffer.

[12],[13]

Molar Ratio

(Dye:Biomolecule)
5:1 to 20:1

Starting range for

optimization; varies by

biomolecule.

[2],[13]

Reaction Time
1 - 2 hours (or

overnight at 4°C)

Allows for completion

of the conjugation

reaction.

[13]

| Reaction Temperature | Room Temperature (or 4°C) | Room temperature is typically sufficient

for efficient labeling. |[12] |

Detailed Experimental Protocols
This section provides a generalized, step-by-step protocol for conjugating Cy7.5-amine to a

biomolecule containing carboxylic acid groups, such as a protein.
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Experimental Workflow Overview

1. Prepare Biomolecule
(Buffer Exchange)

2. Activate Carboxyl Groups
(EDC/NHS)

4. Conjugation Reaction
(Mix and Incubate)

3. Prepare Cy7.5-Amine Stock
(Dissolve in DMSO)

5. Purify Conjugate
(Size-Exclusion Chromatography)

6. Characterize Conjugate
(Calculate DOS)

Click to download full resolution via product page

Caption: Standard experimental workflow for Cy7.5-amine conjugation.

Protocol 1: Conjugation of Cy7.5-Amine to a Protein
Materials:

Protein with accessible carboxylic acid groups (in amine-free buffer like MES or PBS)

Cyanine7.5-amine or sulfo-Cyanine7.5-amine
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS)

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

Conjugation Buffer (e.g., 0.1 M PBS, pH 7.2-7.4)

Anhydrous Dimethylsulfoxide (DMSO)

Quenching solution (e.g., 1 M Tris-HCl or Glycine, pH 8.0) (Optional)

Purification column (e.g., Sephadex G-25 desalting column)

Procedure:

Preparation of the Biomolecule:

Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer.[3]

If the buffer contains primary amines (like Tris or glycine), perform a buffer exchange into

an appropriate buffer (e.g., PBS) using dialysis or a desalting column.[2][10]

Activation of Carboxylic Acids:

Immediately before use, prepare fresh solutions of EDC and NHS in cold Activation Buffer

(or water) at a concentration of ~10 mg/mL.

Add a 50-fold molar excess of both EDC and NHS to the protein solution.

Incubate for 15-30 minutes at room temperature with gentle stirring.

Note: This step converts the protein's carboxyl groups into amine-reactive NHS esters.

Preparation of Cy7.5-Amine Stock Solution:

Allow the vial of Cy7.5-amine to warm to room temperature.

Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.[12] Vortex

briefly to ensure it is fully dissolved. This solution should be prepared immediately before
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use as reactive compounds can be unstable in solution.[14]

Conjugation Reaction:

Immediately after the activation step, exchange the buffer of the activated protein into the

Conjugation Buffer (pH 7.2-7.4) using a desalting column to remove excess EDC and

NHS.

Calculate the required volume of the 10 mM Cy7.5-amine stock solution to achieve the

desired molar ratio (e.g., 10:1 dye-to-protein).

While gently stirring the activated protein solution, add the Cy7.5-amine solution dropwise.

[10]

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected

from light.[13]

Purification of the Conjugate:

To remove unconjugated free dye, purify the reaction mixture using a size-exclusion

chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage

buffer (e.g., PBS).[3]

The first colored fraction to elute contains the labeled protein, while the smaller, unreacted

dye molecules will elute later.[13]

Characterization and Calculation of Degree of Substitution (DOS):

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀, for protein)

and at the absorbance maximum for Cy7.5 (~788 nm, A₇₈₈).[2]

Calculate the protein concentration and dye concentration using the Beer-Lambert law (A

= εcl).

The Degree of Substitution (DOS), which represents the average number of dye

molecules per protein molecule, is calculated as follows:[2][12]

Protein Concentration (M) = [A₂₈₀ - (A₇₈₈ × CF₂₈₀)] / ε_protein
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Dye Concentration (M) = A₇₈₈ / ε_dye

DOS = [Dye Concentration] / [Protein Concentration]

Where:

ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹

for IgG).

ε_dye: Molar extinction coefficient of Cy7.5 at ~788 nm (223,000 M⁻¹cm⁻¹).[5]

CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A₇₈₈ of dye).

This is typically ~0.05-0.10 for cyanine dyes.

Troubleshooting Common Issues
Table 3: Troubleshooting Guide for Cy7.5-Amine Conjugation
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Problem Potential Cause(s)
Recommended
Solution(s)

Reference

Low Degree of

Labeling (DOL)

- Inefficient
carboxyl activation
(hydrolyzed
EDC/NHS).- Low
protein
concentration.-
Incorrect pH for
conjugation.-
Insufficient dye-to-
protein ratio.

- Use fresh, high-
quality EDC and
NHS.- Concentrate
the protein to >2
mg/mL.- Ensure
conjugation buffer
pH is 7.2-8.5.-
Increase the molar
ratio of dye in the
reaction.

[13]

Protein Precipitation

- Excessive dye-to-

protein ratio causing

aggregation.- High

concentration of

organic solvent

(DMSO).- Protein

instability after

modification.

- Decrease the molar

ratio of dye to protein.-

Ensure the volume of

DMSO is less than

10% of the total

reaction volume.-

Perform the reaction

at 4°C for a longer

duration.

[2],[13]

High Background

Signal in Assays

- Incomplete removal

of unconjugated free

dye.

- Ensure thorough

purification of the

conjugate, collecting

only the initial protein

peak from the

chromatography

column.

[2]

| Low Fluorescence Signal | - Low DOL.- Self-quenching of the dye at very high DOL.-

Photobleaching of the dye. | - Optimize the reaction to increase DOL.- If self-quenching is

suspected, optimize for a lower DOL.- Store and handle the conjugate protected from light. |

[13],[15] |
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This document is intended for research use only. All protocols should be optimized for specific

biomolecules and applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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